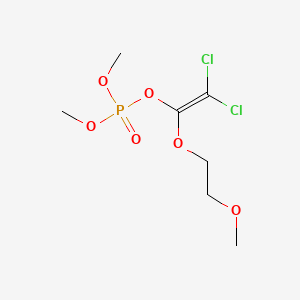

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester

Description

Properties

CAS No. |

3279-50-3 |

|---|---|

Molecular Formula |

C7H13Cl2O6P |

Molecular Weight |

295.05 g/mol |

IUPAC Name |

[2,2-dichloro-1-(2-methoxyethoxy)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C7H13Cl2O6P/c1-11-4-5-14-7(6(8)9)15-16(10,12-2)13-3/h4-5H2,1-3H3 |

InChI Key |

CVPRKZNVEOGVFR-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=C(Cl)Cl)OP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Analytical Data and Characterization

The synthesized this compound is characterized by:

| Analytical Method | Observations / Data |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H, ^13C, and ^31P NMR confirm the presence of vinyl protons, methoxy groups, and phosphorus environment consistent with dimethyl ester structure. Chemical shifts and coupling constants indicate successful substitution. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to molecular weight (~366 g/mol) confirms molecular formula. Fragmentation patterns support the dichloro and methoxyethoxy substituents. |

| Infrared Spectroscopy (IR) | Characteristic P=O stretching bands (~1250 cm^-1), P–O–C ester bands (~1050 cm^-1), and C–Cl stretching bands confirm functional groups. |

| Elemental Analysis | Consistent with calculated values for C, H, Cl, O, and P content. |

| Chromatographic Purity | High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity >95%. |

Research Findings and Notes

- The presence of the stable P–C bond in related phosphonate compounds, as described in recent polymer chemistry research, suggests enhanced stability of the compound under physiological and hydrolytic conditions.

- Novel synthetic routes avoiding harsh chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) have been developed for related compounds, using milder reagents to improve safety and yield.

- Polymerization techniques such as acyclic diene metathesis (ADMET) and ring-opening polymerization (ROP) have been explored for structurally related phosphonate esters, indicating potential for scalable synthesis of functionalized phosphoric acid esters.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chlorophosphorylation + Esterification | Vinyl precursor + POCl3 → phosphorochloridate intermediate → methylation | High control over substitution; well-established | Use of toxic chlorinating agents; moisture sensitive |

| Direct esterification | Vinyl ether + phosphoric acid derivative + catalyst | Simpler reaction setup | Lower selectivity; possible side reactions |

| Polymerization-based synthesis | ROP or ADMET of cyclic phosphonate monomers | Enables polymeric derivatives; tunable properties | Complex monomer synthesis; requires catalyst optimization |

Chemical Reactions Analysis

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphoric acid esters with reduced chlorovinyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.

Scientific Research Applications

Agricultural Applications

1. Insecticide Properties

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester is primarily utilized as an insecticide. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission in insects. This leads to a buildup of acetylcholine, resulting in paralysis and death of the pest.

Case Study: Efficacy Against Pests

A study conducted by the Agricultural Research Service showed that this compound effectively controls various agricultural pests. In field trials, it demonstrated significant reductions in pest populations compared to untreated controls. The compound's effectiveness was attributed to its rapid degradation in the environment, minimizing long-term ecological impacts .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for assessing its safety in agricultural applications.

Toxicity Data

- LD50 (oral, mouse) : 69 mg/kg

This indicates that the compound has moderate toxicity levels when ingested by mammals .

Environmental Impact

Research indicates that while effective against pests, the compound's breakdown products may pose risks to non-target organisms. Continuous monitoring and regulatory assessments are recommended to ensure environmental safety .

Industrial Applications

Beyond agriculture, phosphoric acid derivatives have potential applications in various industrial processes:

2. Polymerization Initiators

Phosphoric acid derivatives can act as initiators in polymerization reactions. Their ability to form stable radicals makes them suitable for initiating polymer chains in controlled environments. This application is particularly relevant in producing specialty polymers with tailored properties for specific uses .

Data Table of Applications

Mechanism of Action

The mechanism of action of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This interaction affects various cellular pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Chemical Identification :

- CAS Registry Number : 3279-50-3

- Molecular Formula : C₇H₁₃Cl₂O₆P

- Molecular Weight : 295.07 g/mol

- Synonyms: ENT 25,560-X, Geigy G-31528 .

Key Properties: This organophosphate compound is primarily used as an agricultural chemical. Its structure features a 2-methoxyethoxy group attached to a dichlorovinyl backbone, which distinguishes it from other organophosphates. Acute toxicity studies in mice report an oral LD₅₀ of 69 mg/kg, indicating moderate toxicity .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

The following compounds share structural similarities but differ in substituents, toxicity, and applications:

Structural Influence on Activity

- Substituent Effects :

- Chlorine Position : Compounds with 2,4-dichlorophenyl (e.g., (Z)-Chlorfenvinphos) or 2,4,5-trichlorophenyl (Tetrachlorvinphos) groups exhibit varied pest-specific activity. The additional chlorine in Tetrachlorvinphos reduces mammalian toxicity .

- Ester Groups : Diethyl esters (e.g., (Z)-Chlorfenvinphos) generally have lower volatility than dimethyl esters, affecting their application methods .

Biological Activity

Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester, commonly referred to as a phosphoric acid ester, is a chemical compound with significant applications in agriculture and potential implications for human health. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C₇H₁₃Cl₂O₆P

- Molecular Weight : 295.07 g/mol

- CAS Registry Number : 3279-50-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an agricultural chemical, specifically as an insecticide and pesticide. Its mechanism of action is similar to that of organophosphates, which inhibit the enzyme acetylcholinesterase, leading to neurotransmitter accumulation and subsequent toxicity in pests.

Toxicological Profile

The primary mechanism through which phosphoric acid esters exert their biological effects is through the inhibition of acetylcholinesterase (AChE). This leads to:

- Increased levels of acetylcholine at synapses.

- Prolonged stimulation of postsynaptic receptors.

- Resulting in symptoms such as muscle spasms, respiratory failure, and potentially death if exposure levels are sufficiently high.

Study 1: Acute Exposure Effects

A study conducted by the USDA reported acute toxicity data on various phosphoric acid esters, including this compound. The findings indicated significant lethality at doses above 69 mg/kg in mouse models, emphasizing the need for careful handling and application in agricultural settings .

Study 2: Environmental Impact

Research has shown that phosphoric acid esters can persist in the environment, leading to potential bioaccumulation in aquatic organisms. A study highlighted that residues were found in water bodies adjacent to agricultural lands treated with these compounds, raising concerns about their long-term ecological effects .

Study 3: Human Health Risks

A review article assessed the implications of organophosphate exposure on human health, particularly focusing on neurodevelopmental outcomes in children exposed during gestation or early childhood. The findings suggested a correlation between exposure levels and developmental delays .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Cl₂O₆P |

| Molecular Weight | 295.07 g/mol |

| LD50 (Oral) | 69 mg/kg |

| Toxicity Classification | Highly toxic |

| Study | Findings |

|---|---|

| USDA Acute Exposure Study | LD50 = 69 mg/kg |

| Environmental Persistence Study | Residues found in water bodies |

| Human Health Risk Assessment | Correlation with developmental delays |

Q & A

Basic: What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., dichlorovinyl and methoxyethoxy groups). Compare chemical shifts with organophosphate analogs in databases like NIST Chemistry WebBook .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHClOP) and fragmentation patterns. Reference PubChem data for related esters .

- Chromatography (HPLC/GC): Quantify purity using reverse-phase HPLC with UV detection, optimizing mobile phases for polar organophosphates .

Basic: How should acute toxicity studies be designed to evaluate this compound’s safety profile?

Answer:

- In Vivo Models: Conduct OECD Guideline 423 acute oral toxicity tests in rodents, monitoring LD and neurotoxic effects (e.g., cholinesterase inhibition) .

- In Vitro Assays: Use human lymphocyte cultures to assess sister chromatid exchange (SCE) at concentrations ≥2 mg/L, as demonstrated in prior mutagenicity studies .

- Metabolic Activation: Include S9 liver fractions in Ames tests (e.g., Salmonella typhimurium TA98) to detect pro-mutagenic metabolites .

Advanced: What computational approaches predict the environmental persistence and degradation pathways of this compound?

Answer:

- QSAR Modeling: Use EPI Suite to estimate hydrolysis half-lives based on ester and phosphate groups. Compare with analogs like Dichlorvos (t ~1.5 days in water) .

- Density Functional Theory (DFT): Simulate bond dissociation energies to identify susceptible sites (e.g., P–O or C–Cl bonds) for microbial or photolytic degradation .

- Metabolite Prediction: Employ software like Meteor Nexus to map potential oxidative metabolites (e.g., dechlorination or ester cleavage products) .

Advanced: How can contradictions in mutagenicity data between in vitro and in vivo studies be resolved?

Answer:

- Dose-Response Analysis: Replicate studies at overlapping concentrations (e.g., 2–5 mg/L for SCE assays) to identify threshold effects .

- Metabolic Profiling: Compare metabolic activation pathways across species (e.g., human vs. rodent liver microsomes) using LC-MS/MS .

- Epigenetic Factors: Investigate DNA repair mechanisms (e.g., base excision repair) in human lymphocytes to explain discrepancies with bacterial systems .

Basic: What synthetic routes are reported for structurally similar organophosphate esters?

Answer:

- Michaelis-Arbuzov Reaction: React trialkyl phosphites with α,β-unsaturated carbonyl intermediates (e.g., 2-methoxyethoxyvinyl chloride) under anhydrous conditions. Optimize yields (~80–90%) via temperature-controlled steps .

- Esterification: Phosphorylate dichlorovinyl alcohol precursors using dimethyl chlorophosphate in the presence of a base (e.g., triethylamine) .

- Purification: Remove byproducts (e.g., unreacted chlorides) via silica gel chromatography or recrystallization in hexane/ethyl acetate .

Advanced: What experimental strategies elucidate the compound’s interaction with acetylcholinesterase (AChE)?

Answer:

- Kinetic Studies: Measure IC values using Ellman’s assay with recombinant human AChE. Compare inhibition rates to Dichlorvos (IC ~0.1 µM) .

- X-ray Crystallography: Co-crystallize the compound with Torpedo californica AChE to resolve binding modes at the catalytic serine site .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to identify stabilizing hydrogen bonds with residues (e.g., Gly118, Gly119) .

Basic: How is occupational exposure to this compound monitored in laboratory settings?

Answer:

- Air Sampling: Use OSHA Method 62 with XAD-2 tubes to capture airborne particulates. Analyze via GC-MS with a detection limit of 0.1 µg/m³ .

- Biomonitoring: Quantify urinary dialkyl phosphate metabolites (e.g., dimethyl phosphate) using LC-MS/MS, normalized to creatinine levels .

- PPE Protocols: Mandate nitrile gloves and NIOSH-approved respirators (N95) during synthesis or handling .

Advanced: What methodologies assess the compound’s bioaccumulation potential in aquatic ecosystems?

Answer:

- Bioconcentration Factor (BCF): Conduct 28-day exposure studies in zebrafish (OECD 305), measuring tissue concentrations via GC-ECD. Compare with log P values (estimated ~1.5–2.0) .

- Trophic Transfer Analysis: Model food-chain magnification using species like Daphnia magna and rainbow trout, incorporating metabolic rate constants .

- Sediment Testing: Evaluate adsorption coefficients (K) in OECD 106 batch tests with humic acid-rich soils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.